molecular formula C6H14Cl2N4 B1423289 1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride CAS No. 1354960-05-6

1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride

Cat. No.: B1423289
CAS No.: 1354960-05-6
M. Wt: 213.11 g/mol
InChI Key: DORUQARZQMPLQG-UHFFFAOYSA-N
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Description

1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride is a chemical compound belonging to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different chemical and physical properties, which may be useful in various applications.

Scientific Research Applications

1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride has several scientific research applications, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can serve as a tool for studying biological systems, particularly in the context of enzyme inhibition and receptor binding.

  • Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: It can be utilized in the production of materials with specific properties, such as corrosion inhibitors and catalysts.

Properties

IUPAC Name

1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.2ClH/c1-3-5(7)6-8-4(2)9-10-6;;/h5H,3,7H2,1-2H3,(H,8,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORUQARZQMPLQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NNC(=N1)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride
Reactant of Route 2
1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride
Reactant of Route 3
1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride
Reactant of Route 4
1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride
Reactant of Route 5
1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride
Reactant of Route 6
1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride

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